(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

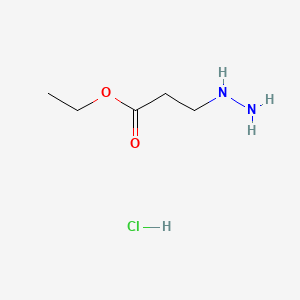

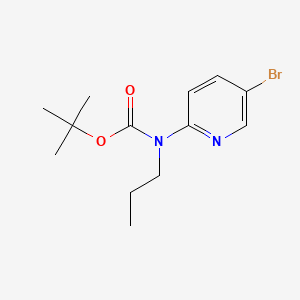

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid, also known as DMAP or DMAPA, is a chiral auxiliary commonly used in organic synthesis. It has a structure of a pyrrolidine ring attached to a carboxylic acid and a dimethylamino group. DMAP is a white crystalline solid that is soluble in water and organic solvents.

Applications De Recherche Scientifique

Meng et al. (2015) reported the use of 4-(Dimethylamino)pyridine as an excellent catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, suggesting potential application in organic synthesis and catalysis (Meng, Liu, Liu, & Wang, 2015).

Sunggak et al. (1984) utilized 4-dimethylamino pyridine as a catalyst for direct esterification of carboxylic acids, indicating its role in facilitating ester formation under mild conditions (Sunggak, Lee Jae, & Ko Young, 1984).

Ishihara and Lu (2016) described a cooperative catalysis using arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide for dehydrative condensation between carboxylic acids and amines, useful in amide bond formation (Ishihara & Lu, 2016).

Wang et al. (2001) explored the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's relevance in medicinal chemistry and drug development (Wang et al., 2001).

Singh, Rawat, & Sahu (2014) conducted a study on a pyrrole containing chalcone derivative, which involved 4-dimethylamino-benzaldehyde, highlighting its potential in the synthesis of new heterocyclic compounds and non-linear optical materials (Singh, Rawat, & Sahu, 2014).

Shiina, Ibuka, & Kubota (2002) used 4-(dimethylamino)pyridine in a new condensation reaction for synthesizing carboxylic esters, underscoring its utility in organic synthesis (Shiina, Ibuka, & Kubota, 2002).

Umehara, Ueda, & Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides using 4-(dimethylamino)pyridine, showcasing its application in acylation reactions (Umehara, Ueda, & Tokuyama, 2016).

Wash, Maverick, Chiefari, & Lightner (1997) studied the intermolecular hydrogen bonding between an amide and carboxylic acid group, which involved a compound with a pyridine terminus, suggesting its significance in molecular recognition (Wash, Maverick, Chiefari, & Lightner, 1997).

Propriétés

IUPAC Name |

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSMGLNAVKBLPB-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C[C@H](NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)